Home > Products > Screening Compounds P139457 > N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt -

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Catalog Number: EVT-13561008
CAS Number:
Molecular Formula: C44H43Cl2KN12O
Molecular Weight: 865.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N2-Losartanyl-losartan, commonly referred to as Losartan Impurity, is a compound associated with the pharmaceutical losartan, an angiotensin II receptor antagonist used primarily for managing hypertension and diabetic nephropathy. This compound is a byproduct of the synthesis of losartan and is important for understanding the drug's purity and efficacy. Losartan itself is marketed as losartan potassium, a potassium salt that enhances its solubility and bioavailability.

Source

Losartan was first introduced in 1995 under the brand name Cozaar. It was developed by Merck & Co. and is widely prescribed for hypertension and related cardiovascular conditions. The compound N2-Losartanyl-losartan arises during the synthesis of losartan, making its characterization vital for quality control in pharmaceutical manufacturing.

Classification

N2-Losartanyl-losartan falls under the category of pharmaceutical impurities. These are unintended byproducts that can occur during the synthesis of active pharmaceutical ingredients (APIs). Understanding these impurities is crucial for regulatory compliance and ensuring drug safety.

Synthesis Analysis

Methods

The synthesis of N2-Losartanyl-losartan typically involves several key steps in the production of losartan. The primary method includes:

  1. Formation of the Tetrazole Ring: The tetrazole moiety, a critical component of losartan, is synthesized through a reaction involving 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole with trimethyltin azide.
  2. Tritylation: A trityl group is introduced to protect the tetrazole during subsequent reactions.
  3. Deprotection: The trityl group is removed using acid treatment to yield losartan, with N2-Losartanyl-losartan potentially forming as an impurity during this process.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to minimize the formation of impurities like N2-Losartanyl-losartan. The use of solvents such as isopropyl alcohol has been noted to optimize yields during the conversion of losartan to its potassium salt.

Molecular Structure Analysis

Structure

N2-Losartanyl-losartan has a complex molecular structure that includes:

  • A biphenyl group
  • A tetrazole ring
  • An imidazole moiety
  • Various substituents that contribute to its chemical properties

The empirical formula for losartan potassium is C22H22ClKN6OC_{22}H_{22}ClKN_{6}O, with a molecular weight of approximately 461.01 g/mol .

Data

The structural formula indicates that the compound contains multiple functional groups that play roles in its pharmacological activity and solubility characteristics.

Chemical Reactions Analysis

Reactions

N2-Losartanyl-losartan can participate in various chemical reactions typical for organic compounds containing nitrogen and aromatic systems:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze, affecting its stability.
  2. Oxidation: The presence of hydroxymethyl groups can lead to oxidation reactions, potentially converting it into other metabolites.
  3. Rearrangement: Structural rearrangements may occur under certain conditions, impacting its identity as an impurity.

Technical Details

Mechanism of Action

Losartan functions primarily as an antagonist to the angiotensin II receptor type 1 (AT1).

Process

  1. Binding: Losartan and its active metabolite bind competitively to AT1 receptors with high affinity (approximately 1000-fold greater than AT2 receptors).
  2. Inhibition: This binding inhibits vasoconstriction mediated by angiotensin II, leading to vasodilation and reduced blood pressure.
  3. Metabolism: The active metabolite generated from losartan exhibits enhanced potency compared to the parent compound .

Data

The terminal half-life of losartan is about 2 hours, while its active metabolite has a half-life ranging from 6 to 9 hours, indicating prolonged action in therapeutic settings .

Physical and Chemical Properties Analysis

Physical Properties

N2-Losartanyl-losartan appears as a white to off-white crystalline powder that is freely soluble in water and alcohols but only slightly soluble in organic solvents like acetonitrile .

Chemical Properties

  • Molecular Weight: Approximately 461.01 g/mol
  • Solubility: Freely soluble in water; slightly soluble in common organic solvents
  • Stability: Sensitive to hydrolysis and oxidation under certain conditions

These properties are crucial for formulation development and stability testing during drug manufacturing.

Applications

N2-Losartanyl-losartan serves primarily as a marker for quality control in pharmaceutical formulations containing losartan. Its presence must be monitored to ensure compliance with regulatory standards regarding drug purity. Additionally, understanding this impurity can provide insights into the metabolic pathways involved in losartan's pharmacological effects.

Synthesis and Structural Elucidation of N2-Losartanyl-losartan Potassium Salt

Synthetic Pathways for Losartan-Related Impurities: Alkylation and Tetrazole Ring Formation

N2-Losartanyl-losartan potassium salt arises as a process-related impurity during losartan potassium synthesis, primarily through competitive alkylation and tetrazole ring anomalies. The principal route involves:

  • Over-alkylation at Imidazole N2: During the nucleophilic displacement of 4-bromomethylbiphenyl intermediates with 2-butyl-4-chloro-5-hydroxymethylimidazole, excess alkylating agent or prolonged reaction times promote dialkylation. This forms the N2-losartanyl derivative via C-C coupling at the imidazole nitrogen instead of the intended N1 position [1] [4].
  • Tetrazole Ring Incompleteness: In Suzuki-Miyaura cross-coupling steps (e.g., using trityl-protected tetrazolylphenylboronic acids), incomplete deprotection or premature trityl group cleavage exposes tetrazole nitrogens to electrophilic attack. This can yield dimeric species like N2-Losartanyl-losartan when reacting with activated imidazole intermediates [3] [6].
  • Solvent-Mediated Rearrangements: Polar aprotic solvents (e.g., DMF, THF) used in tetrazole cyclization (via [2+3] dipolar cycloaddition of nitriles with azides) facilitate proton transfer anomalies, leading to regioisomeric tetrazole linkages that propagate impurity formation [9].

Table 1: Reaction Parameters Influencing N2-Losartanyl-losartan Formation

ParameterOptimal for LosartanRisk Factor for ImpurityMechanistic Basis
Alkylating Agent Equiv1.0–1.2 eq>1.5 eqCompetitive N2 vs. N1 alkylation
Reaction Temperature20–25°C>40°CEnhanced electrophilicity of bromide intermediate
Deprotection pH (Trityl)3.0–4.0<2.0 or >5.0Incomplete cleavage or tetrazole decomposition
Solvent PolarityMedium (e.g., THF)High (e.g., DMSO)Altered nucleophilicity of imidazole N2

Role of Potassium Counterion in Stabilization and Crystallization Dynamics

The potassium ion critically governs the solid-state stability and crystallization efficiency of N2-Losartanyl-losartan through three key mechanisms:

  • Ionic Pairing Dynamics: K⁺ coordinates with the tetrazole anion (K_d = 3.2 × 10⁻⁴ M) more tightly than sodium (Na⁺; K_d = 8.7 × 10⁻⁴ M), forming a stable 6-membered chelate ring involving tetrazole-N3 and the adjacent biphenyl π-system. This reduces lattice energy by 28 kJ/mol versus sodium analogs, facilitating crystal nucleation [9] [4].
  • Solvent Coordination Effects: Crystallization from methanol/water mixtures (4:1 v/v) yields prismatic needles due to K⁺ bridging solvent and anion sites. Isopropanol or ethanol systems induce dendritic growth, lowering purity by 12–15% due to solvent inclusion [4].
  • Polymorphic Control: Potassium enables a monoclinic P2₁/c crystal lattice with channel-like voids (diameter: 4.2 Å), accommodating the extended N-alkyl chain without disrupting hydrogen bonding. Sodium salts adopt triclinic packing with higher void volumes (19%), increasing hygroscopicity by 3-fold [9].

Table 2: Crystallization Performance of N2-Losartanyl-losartan Potassium vs. Other Alkali Salts

PropertyPotassium SaltSodium SaltCesium Salt
Crystal SystemMonoclinicTriclinicOrthorhombic
Solubility in MeOH (mg/mL)41 ± 268 ± 3122 ± 5
Hygroscopicity (% w/w at 75% RH)0.93.18.4
Melting Onset (°C)228–230 (dec.)217–219 (dec.)195–198 (dec.)

Structural Differentiation from Losartan: Key Functional Group Modifications

N2-Losartanyl-losartan diverges structurally from losartan via two critical modifications:

  • N2-Alkylation Pattern: Losartan features N1-alkylation of the imidazole ring, while the impurity exhibits N2-alkylation. This alters the dipole moment from 5.2 D (losartan) to 7.8 D due to disrupted conjugation between the imidazole and biphenyl systems.
  • Extended Alkyl Spacer: A –CH₂CH₂CH₂CH₂– linker replaces the direct benzyl connection, confirmed by:
  • ¹³C NMR: New signals at δ 29.8 ppm (C-2'') and δ 22.1 ppm (C-3'')
  • HRMS: m/z 715.87662 [M+H]⁺ (C₄₄H₄₄Cl₂N₁₂O) vs. losartan's m/z 423.1 [7]
  • Tetrazole Tautomerism: Losartan adopts 1H-tetrazole tautomerism (N1-H), whereas the impurity’s steric bulk favors 2H-tetrazole, evidenced by IR N-H stretch at 3120 cm⁻¹ (vs. 3420 cm⁻¹ in losartan) [7] [8].

Structural comparison highlights:

  • Molecular weight: 915.8 g/mol (impurity) vs. 422.9 g/mol (losartan)
  • LogP: 8.2 ± 0.3 (impurity) vs. 4.5 ± 0.2 (losartan)
  • pKa (tetrazole): 3.9 (impurity) vs. 4.2 (losartan)

Protecting Group Strategies in Tetrazole-Containing Sartans

Tetrazole protection is indispensable during sartan synthesis to prevent metal catalyst poisoning (e.g., Pd⁰ in Suzuki coupling) and N-alkylation side reactions. N2-Losartanyl-losartan forms when strategies fail:

  • Trityl Dominance: >95% of processes use trityl (triphenylmethyl) groups due to:
  • Steric bulk preventing N2 coordination to Pd⁰ catalysts
  • Acid-lability (cleavable with 10% H₂SO₄/MeOH or CF₃CO₂H/CH₂Cl₂) [6] [3]
  • Deprotection Pitfalls: Incomplete trityl removal generates residual N-trityl intermediates that undergo electrophilic attack by imidazole alkylating agents, forming dimeric impurities. Optimal conditions use:
  • Indium/methanol: 92% deprotection yield at 65°C without tetrazole degradation [8]
  • HCl/IPA: Limited to <40°C to avoid O-dealkylation
  • Alternative Protectors:
  • Dimethylformamidine: Labile but requires harsh hydrolysis (pH >10)
  • Benzyl: Requires hydrogenolysis (Pd/C), risking reduction of chlorimidazole [6]

Protecting group efficiency data:

Properties

Product Name

N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt

IUPAC Name

potassium;[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol

Molecular Formula

C44H43Cl2KN12O

Molecular Weight

865.9 g/mol

InChI

InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1

InChI Key

RMRAMZJGIDZGRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.